{4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid
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Overview
Description
{4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is a boronic acid derivative characterized by its unique structure, which includes a fluorophenyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid typically involves multiple steps, starting with the preparation of the oxadiazole core One common approach is the reaction of 2-fluorophenyl hydrazine with carbon disulfide and hydroxylamine to form the oxadiazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid can undergo various chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : Reduction reactions can be performed to modify the oxadiazole ring or the fluorophenyl group.
Substitution: : The compound can participate in substitution reactions, where functional groups on the oxadiazole or phenyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the oxadiazole and phenyl rings.
Scientific Research Applications
{4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid has several scientific research applications:
Chemistry: : It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: : The compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: : It is being investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: : The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which {4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other functional groups, which can modulate biological processes. The fluorophenyl group may enhance the compound's binding affinity to certain receptors or enzymes.
Comparison with Similar Compounds
{4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is unique due to its specific structural features, including the presence of the fluorophenyl group and the oxadiazole ring. Similar compounds include other boronic acids and oxadiazole derivatives, but the combination of these features in this compound sets it apart.
List of Similar Compounds
3-Formylphenylboronic acid
4-Formylphenylboronic acid
5-(2-Fluorophenyl)oxazole-4-carboxylic acid
This compound's unique structure and properties make it a valuable tool in scientific research and industrial applications. Its versatility in chemical reactions and potential biological activities continue to drive interest in its study and development.
Properties
IUPAC Name |
[4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BFN2O3/c16-12-4-2-1-3-11(12)14-17-13(18-21-14)9-5-7-10(8-6-9)15(19)20/h1-8,19-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMHERKYPCJKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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